- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Cas no 945950-37-8 (4-Methyl-7H-pyrrolo[2,3-d]pyrimidine)
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-7h-pyrrolo[2,3-d]pyrimidine
- SureCN192778
- AG-D-03835
- OR17060
- PB13597
- CTK6C4492
- AK171635
- QWIAHMVNMONKCU-UHFFFAOYSA-N
- FCH955902
- 7h-pyrrolo[2,3-d]pyrimidine,4-methyl-
- AB0198701
- ST1191222
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- MFCD13619883
- SCHEMBL192778
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-methyl-
- RZ4A845PGQ
- 945950-37-8
- CS-0050807
- SY097663
- DB-358437
- AKOS006356475
- AS-34799
- 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD13619883
- Inchi: 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
- InChI Key: QWIAHMVNMONKCU-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CN2)C(C)=NC=1
Computed Properties
- Exact Mass: 133.063997236g/mol
- Monoisotopic Mass: 133.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6
- XLogP3: 1.1
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 113320-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 1g |
$473.00 | 2023-09-06 | ||
| Matrix Scientific | 113320-5g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 5g |
$1300.00 | 2023-09-06 | ||
| TRC | M336760-50mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 50mg |
65.00 | 2021-07-28 | ||
| TRC | M336760-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 100mg |
90.00 | 2021-07-28 | ||
| TRC | M336760-500mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 500mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-250mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 250mg |
¥50.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-100mg |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 100mg |
¥146.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04415-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97% | 1g |
¥103.0 | 2024-07-18 | |
| ChemScence | CS-0050807-1g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 1g |
$50.0 | 2022-04-26 | |
| ChemScence | CS-0050807-5g |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine |
945950-37-8 | 97.92% | 5g |
$182.0 | 2022-04-26 |
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Production Method
Production Method 1
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; -10 °C; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
Production Method 2
- Preparation of 7-deazapurine compounds using iron complex catalyst, China, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
- Preparation method of key intermediate of JAK inhibitor from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine for treating primarymyelofibrosis, China, , ,
Production Method 4
1.2 Solvents: Tetrahydrofuran ; 2 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- Iron/Copper Co-Catalyzed Cross-Coupling Reaction for the Synthesis of 6-Substituted 7-Deazapurines and the Corresponding Nucleosides, Journal of Organic Chemistry, 2020, 85(2), 403-418
Production Method 5
- Structure based medicinal chemistry approach to develop 4-methyl-7-deazaadenine carbocyclic nucleosides as anti-HCV agent, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7742-7747
Production Method 6
- Preparation of purine nucleoside derivatives as antitumor agents and inhibitors of E1 activating enzymes, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
- Preparation of substituted nucleoside derivatives useful as anticancer agents, United States, , ,
Production Method 8
1.2 Reagents: Ammonia Solvents: Methanol ; pH 8 - 9
- Method for synthesizing 4-methyl-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, China, , ,
Production Method 9
1.2 Solvents: Diethyl ether ; rt; overnight, 55 °C; -70 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
- Pyrrolopyrimidines and pyrrolopyridines as protein kinase modulators useful in the treatment of protein kinase-mediated diseases, World Intellectual Property Organization, , ,
Production Method 10
1.2 rt; rt → 60 °C; 3 h, 60 °C; overnight, rt
1.3 Reagents: Benzenesulfonyl chloride Solvents: Water ; pH 5
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones and phenyl(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanones as protein kinase modulators, particularly inhibitors of Raf protein kinases, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water ; 16 h, 15 - 40 °C
- Process and intermediates for preparing baricitinib, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: tert-Butyldimethylsilyl chloride Solvents: Tetrahydrofuran ; 1 - 2 h, 0 - 15 °C; 15 °C → -10 °C
1.3 Catalysts: Iron(III) acetylacetonate Solvents: Tetrahydrofuran ; < 15 °C; 2 h, 15 - 30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; < 10 °C
1.5 Reagents: Ammonium hydroxide Solvents: Methanol , Water ; 16 h, 15 - 40 °C
- Industrial process synthesis of itacitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, rt
- Method for preparing jak inhibitor key intermediate, World Intellectual Property Organization, , ,
Production Method 14
1.2 Solvents: Diethyl ether ; < 0 °C; 2 h, 0 °C → 65 °C; 65 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; < 0 °C
1.4 Reagents: Sodium bicarbonate ; pH 6
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Production Method 15
- Novel 6-substituted 7-deazapurines and corresponding nucleosides as medicaments, World Intellectual Property Organization, , ,
Production Method 16
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Preparation of fused heterocyclic compounds as irreversible inhibitors of menin-MLL interaction, World Intellectual Property Organization, , ,
Production Method 17
- Process for preparation of ruxolitinib and intermediates thereof, India, , ,
Production Method 18
- Treatment of subjects suffering from having cholangiocarcinoma using a tyrosine kinase LCK inhibitor, World Intellectual Property Organization, , ,
Production Method 19
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Preparation of N-(pyrimidinylthiazolylphenyl) sulfonamides as LIM kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 20
1.2 Solvents: Diethyl ether ; overnight, 55 °C; 55 °C → -80 °C
1.3 Reagents: Ammonium chloride ; -80 - -70 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
- Preparation of azaindole compounds and methods for kinase modulation, and indications therefor, World Intellectual Property Organization, , ,
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 7H-Pyrrolo[2,3-d]pyrimidine
- Methylmagnesium Chloride (3M in THF)
- Trimethylboroxin
- 4-methyl-7-tosyl-7H-pyrrolo[2.3-d]pyrimidine
- 7H-Pyrrolo[2,3-d]pyrimidine, 2-methyl-, hydrochloride (1:1)
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Comprehensive Overview of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 945950-37-8): Properties, Applications, and Research Insights
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 945950-37-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. This compound belongs to the pyrrolopyrimidine family, a class of nitrogen-containing bicyclic systems known for their bioactivity and versatility in drug design. Researchers and industry professionals frequently search for terms like "pyrrolopyrimidine derivatives," "4-Methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis," and "CAS 945950-37-8 applications," reflecting its relevance in modern chemistry.
The molecular structure of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine features a fused pyrrole and pyrimidine ring system, with a methyl group at the 4-position. This configuration contributes to its potential as a scaffold for kinase inhibitors, antiviral agents, and other therapeutic candidates. Recent studies highlight its role in targeting protein kinases, a hot topic in oncology and inflammation research. Searches for "kinase inhibitor scaffolds" and "pyrrolopyrimidine-based drugs" often lead to discussions about this compound's utility.
From a synthetic perspective, CAS No. 945950-37-8 is synthesized via multi-step organic reactions, including cyclization and functionalization strategies. Innovations in green chemistry have spurred interest in optimizing its production, aligning with trends like "sustainable synthesis" and "catalytic C-H activation." The compound's physicochemical properties—such as solubility, stability, and logP—are critical for formulation scientists, as evidenced by frequent queries about "pyrrolopyrimidine solubility enhancement."
Beyond pharmaceuticals, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is explored in materials science, particularly in designing organic semiconductors and fluorescent probes. Its electron-rich structure makes it a candidate for optoelectronic applications, resonating with searches for "heterocyclic materials for OLEDs." Additionally, its agrochemical potential, such as in plant growth regulation, ties into broader discussions on "green agrochemicals."
Quality control and analytical methods for CAS 945950-37-8 are another focal point. Techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure purity, a topic often queried as "analytical validation of pyrrolopyrimidines." Regulatory compliance, especially in pharmaceutical applications, further drives interest in "ICH guidelines for impurity profiling."
In summary, 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 945950-37-8) is a multifaceted compound bridging drug discovery, materials science, and sustainable chemistry. Its alignment with trending research areas—such as "targeted therapy" and "functional materials"—ensures its continued relevance in scientific and industrial domains.
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